

Boc-Gly-OMe chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Gly-OMe*

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Boc-Gly-OMe: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-Butoxycarbonyl-glycine methyl ester (**Boc-Gly-OMe**), a pivotal building block in peptide synthesis and drug development. This document details its physicochemical characteristics, spectral data, and relevant experimental protocols, offering a valuable resource for professionals in the field.

Core Chemical Properties and Structure

Boc-Gly-OMe is a derivative of the amino acid glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. This dual protection strategy allows for its controlled use in the stepwise synthesis of peptides.

Chemical Structure

The chemical structure of **Boc-Gly-OMe** is a fundamental aspect of its reactivity and utility in organic synthesis.

Caption: Chemical structure of **Boc-Gly-OMe**.

Physicochemical Properties

A summary of the key physicochemical properties of **Boc-Gly-OMe** is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Reference
IUPAC Name	methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate	[1][2]
Synonyms	Boc-Gly-Ome, Methyl 2-[(tert-butoxycarbonyl)amino]acetate	[1][3]
CAS Number	31954-27-5	[4][5][6]
Molecular Formula	C ₈ H ₁₅ NO ₄	[3][4][6]
Molecular Weight	189.21 g/mol	[1][4][6]
Appearance	Colorless to yellow clear, oily liquid	[1][4]
Density	1.079 g/mL at 25 °C	[1][4]
Boiling Point	189 - 191 °C	[4]
Refractive Index	n _{20/D} 1.437	[3][4]
Solubility	Soluble in Chloroform, Ethyl Acetate	[3]
Storage	Store at 0 - 8 °C	[1][4]

Spectral Data

The structural identity and purity of **Boc-Gly-OMe** are typically confirmed through various spectroscopic techniques. The following tables summarize the expected spectral data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of **Boc-Gly-OMe**.

¹H NMR (Proton NMR) Spectral Data (Approximated)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.45	s	9H	(CH ₃) ₃ C-
~3.70	s	3H	-OCH ₃
~3.85	d	2H	-NH-CH ₂ -
~5.00	t	1H	-NH-

¹³C NMR (Carbon NMR) Spectral Data (Approximated)

Chemical Shift (δ) ppm	Assignment
~28.3	(CH ₃) ₃ C-
~43.6	-NH-CH ₂ -
~52.3	-OCH ₃
~80.2	(CH ₃) ₃ C-
~155.6	-NH-C=O
~170.5	-C=O (ester)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. An ATR-IR spectrum is available on PubChem.

IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3350	N-H stretch (amide)
~2980	C-H stretch (aliphatic)
~1740	C=O stretch (ester)
~1700	C=O stretch (carbamate)
~1520	N-H bend (amide II)
~1160	C-O stretch (carbamate/ester)

Experimental Protocols

Synthesis of Boc-Gly-OMe (Solution-Phase)

This protocol describes a representative method for the synthesis of **Boc-Gly-OMe** from Boc-glycine and methanol.

Materials:

- Boc-glycine (Boc-Gly-OH)
- Methanol (MeOH), anhydrous
- Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve Boc-glycine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add DMAP (0.1 eq) to the solution.
- In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
- Cool the Boc-glycine solution to 0 °C in an ice bath.
- Slowly add the DCC solution to the Boc-glycine solution with stirring.
- Add anhydrous methanol (1.2 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
- Wash the filtrate sequentially with saturated NaHCO_3 solution, water, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **Boc-Gly-OMe** can be purified by flash column chromatography on silica gel.

Procedure:

- Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.
- Dissolve the crude product in a minimal amount of the eluent.

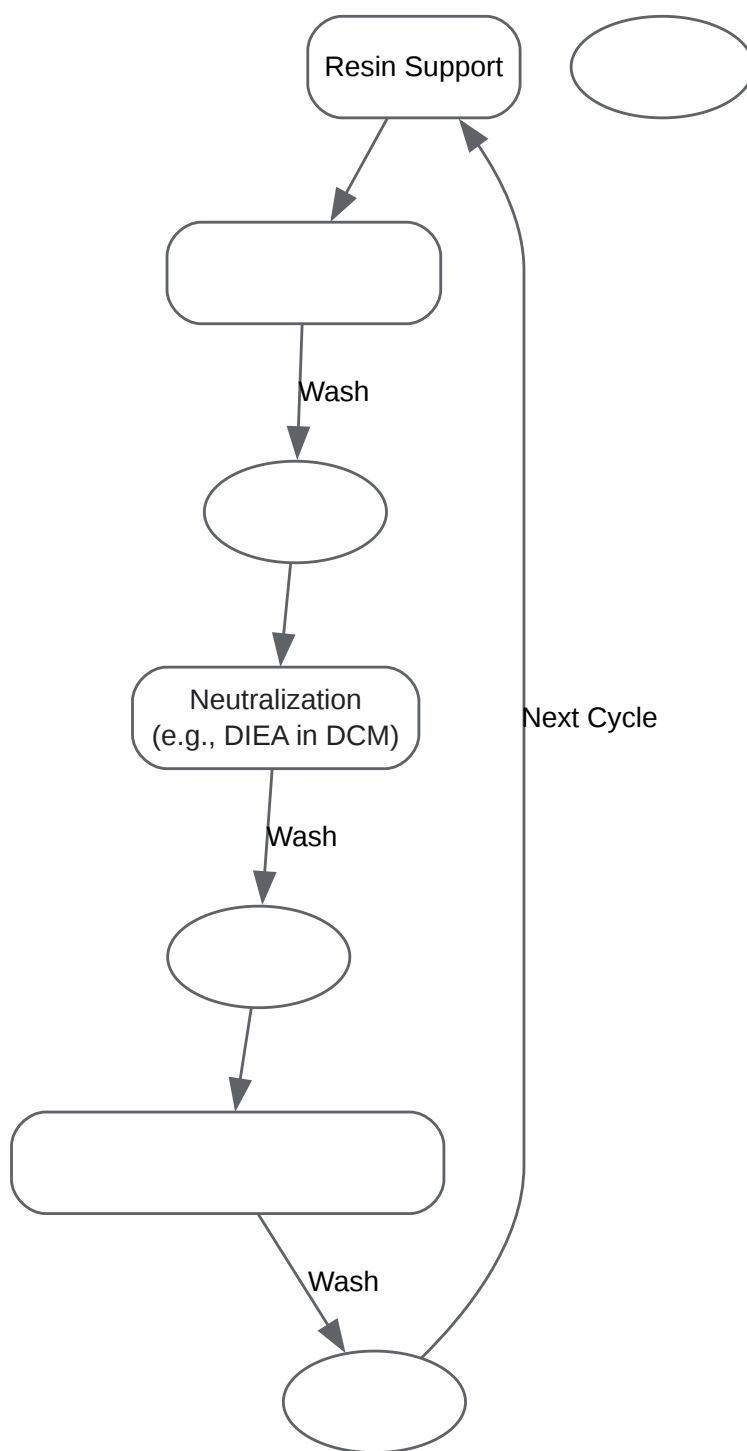
- Load the sample onto the column.
- Elute the column and collect fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **Boc-Gly-OMe** as a colorless to pale yellow oil.

Role in Peptide Synthesis

Boc-Gly-OMe is a crucial reagent in peptide synthesis, particularly in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).^[7] The Boc group provides temporary protection for the N-terminus of the amino acid, while the methyl ester protects the C-terminus.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a simplified workflow for a single coupling cycle in Boc-SPPS using a generic Boc-protected amino acid.

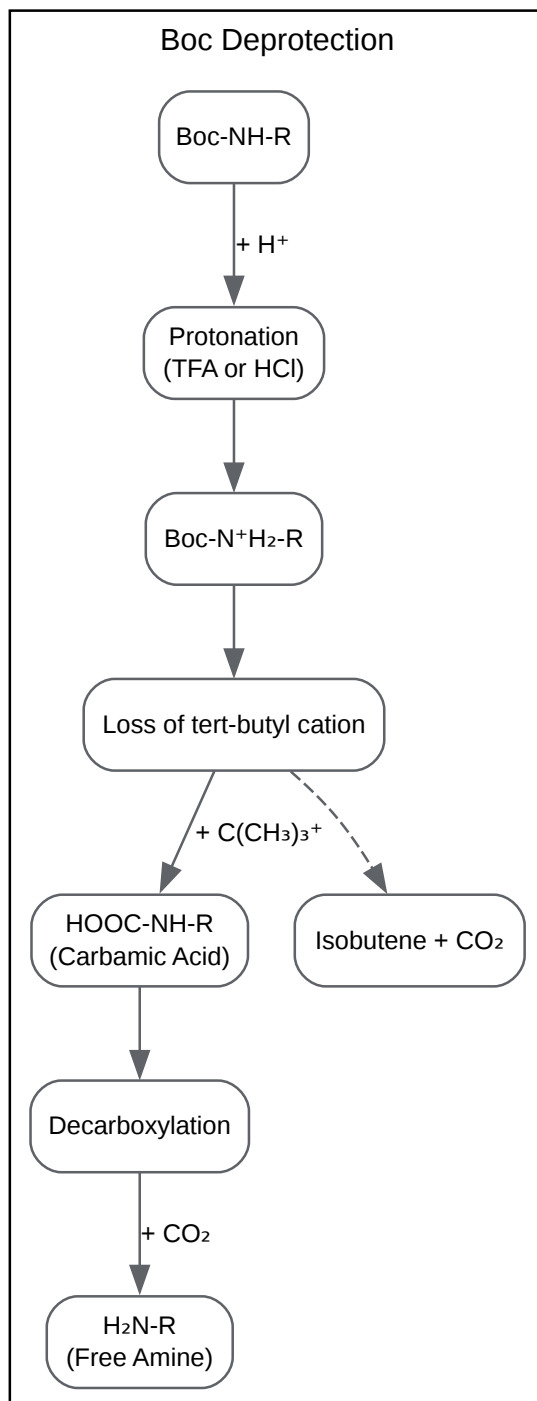


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Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS).

Boc Deprotection Mechanism

The removal of the Boc protecting group is a critical step in SPPS, enabling the subsequent coupling of the next amino acid. This is typically achieved under acidic conditions.



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Caption: Mechanism of Boc deprotection under acidic conditions.

Applications in Drug Development and Research

Boc-Gly-OMe serves as a fundamental building block in the synthesis of a wide array of peptides and peptidomimetics.[4] Its applications extend to:

- **Peptide Synthesis:** It is a key component in the synthesis of custom peptides for research purposes, including enzyme substrates and inhibitors.[4]
- **Drug Development:** **Boc-Gly-OMe** is utilized in the development of peptide-based therapeutics.[4] The incorporation of glycine residues can modulate the flexibility and solubility of peptide drug candidates.
- **Bioconjugation:** The glycine moiety can act as a linker in bioconjugation, attaching peptides to other molecules such as labels or drug delivery systems.[4]
- **Neuroscience Research:** It is used in the synthesis of neuropeptides and their analogs to study their roles in neurological processes.[4]

In conclusion, **Boc-Gly-OMe** is a versatile and indispensable reagent for researchers and professionals in the fields of chemistry, biochemistry, and pharmacology. Its well-defined chemical properties and predictable reactivity make it a cornerstone of modern peptide and medicinal chemistry.

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- To cite this document: BenchChem. [Boc-Gly-OMe chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558420#boc-gly-ome-chemical-properties-and-structure]

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